4-Hepten-2-one
Overview
Description
4-Hepten-2-one is an organic compound with the molecular formula C7H12O. It is a member of the ketone family and is characterized by the presence of a double bond between the fourth and fifth carbon atoms in its seven-carbon chain. This compound is known for its distinct aroma and is used in various applications, including as a flavoring agent and in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hepten-2-one can be synthesized through several methods, including:
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Aldol Condensation: : One common method involves the aldol condensation of acetone with butanal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions .
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Grignard Reaction: : Another method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with an appropriate aldehyde, followed by oxidation to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale aldol condensation reactions. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hepten-2-one undergoes various chemical reactions, including:
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Oxidation: : It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride .
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Substitution: : this compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted products .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ketones or alcohols.
Scientific Research Applications
4-Hepten-2-one has several scientific research applications, including:
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Chemistry: : It is used as a starting material in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
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Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments .
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Industry: : this compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also used in the production of various consumer products .
Mechanism of Action
The mechanism of action of 4-Hepten-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4-Hepten-2-one can be compared with other similar compounds, such as:
2-Hepten-4-one: Similar in structure but with the double bond located between the second and third carbon atoms.
6-Methyl-5-hepten-2-one: A methyl-substituted derivative with similar chemical properties.
4-Methyl-3-penten-2-one: Another ketone with a different carbon chain structure.
Uniqueness
This compound is unique due to its specific double bond position, which influences its reactivity and applications. Its distinct aroma also sets it apart from other similar compounds, making it valuable in the fragrance and flavor industry .
Properties
IUPAC Name |
hept-4-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h4-5H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKIKHHXFHNXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319084 | |
Record name | 4-Hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24332-22-7 | |
Record name | 4-Hepten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24332-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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